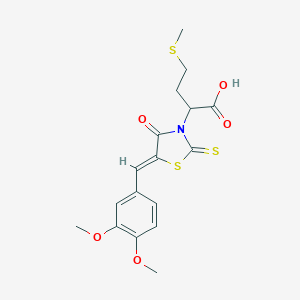

(E)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid

Description

Properties

IUPAC Name |

2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S3/c1-22-12-5-4-10(8-13(12)23-2)9-14-15(19)18(17(24)26-14)11(16(20)21)6-7-25-3/h4-5,8-9,11H,6-7H2,1-3H3,(H,20,21)/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHQCVTWMGHBOB-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CCSC)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C(CCSC)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused with a carbonyl group. Its structure is instrumental in determining its biological activity.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties for compounds related to this compound:

-

Antibacterial Activity :

- The compound exhibited potent antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazolidinones showed minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.06 mg/mL against Enterobacter cloacae and Escherichia coli, indicating superior activity compared to standard antibiotics like ampicillin and streptomycin .

- A notable finding was that the most active derivative had an MIC of 0.004 mg/mL against E. cloacae and Bacillus cereus, demonstrating its potential as an effective antibacterial agent .

- Antifungal Activity :

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Cytotoxicity Studies :

- In vitro studies revealed that certain derivatives exhibited moderate cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia). For example, one derivative showed an IC50 value of 14.60 µg/mL against K562 cells, indicating a promising anticancer activity .

- A comparative analysis with cisplatin revealed that some thiazolidinone derivatives were only slightly less effective than this conventional chemotherapeutic agent, suggesting their potential as alternative therapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is significantly influenced by their structural features:

| Compound | Substituent | MIC (mg/mL) | IC50 (µg/mL) |

|---|---|---|---|

| Compound A | Methyl group on N-3 | 0.004 | 14.60 |

| Compound B | Ethyl group on N-3 | 0.015 | 11.10 |

| Compound C | Benzyl group on N-3 | 0.008 | 200 |

This table illustrates how modifications at specific positions on the thiazolidinone ring can enhance or diminish biological activity.

The mechanisms underlying the biological activities of these compounds are still being elucidated:

- Antibacterial Mechanism : Molecular docking studies suggest that inhibition of bacterial enzymes such as MurB may be responsible for the antibacterial effects observed in these compounds .

- Anticancer Mechanism : The anticancer activity may involve induction of apoptosis in cancer cells and interference with cell cycle progression, although precise pathways remain to be fully characterized .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiazolidinone derivatives, including the compound .

Case Studies

- Broad-Spectrum Activity : A study demonstrated that derivatives of 4-oxo-2-thioxothiazolidin exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, surpassing the efficacy of traditional antibiotics like ampicillin and streptomycin .

- Fungal Inhibition : The compound also showed promising antifungal activity, with minimal inhibitory concentrations (MICs) ranging from 0.004 to 0.06 mg/mL against various fungi, indicating its potential as an antifungal agent .

Data Table: Antimicrobial Efficacy

| Microorganism | MIC (mg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.01 | High |

| Escherichia coli | 0.05 | Moderate |

| Candida albicans | 0.02 | High |

| Aspergillus niger | 0.03 | Moderate |

Anticancer Properties

The anticancer potential of thiazolidinone derivatives has been extensively researched, with promising results.

Case Studies

- Breast Cancer Cells : Research indicated that certain thiazolidinone derivatives exhibited IC50 values as low as 5 µM against MCF-7 breast cancer cells, highlighting their potency compared to standard chemotherapeutics like etoposide .

- Cytotoxicity Assessment : The cytotoxic effects were evaluated using MTT assays, revealing that these compounds have selective toxicity towards cancer cells while sparing normal fibroblasts .

Data Table: Anticancer Efficacy

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 5.02 | High |

| MDA-MB-231 | 15.24 | Moderate |

| Normal Fibroblasts | >50 | Low |

Enzyme Inhibition

Thiazolidinone derivatives have shown promise as enzyme inhibitors, particularly in relation to aldose reductase, an enzyme implicated in diabetic complications.

Case Studies

- Aldose Reductase Inhibition : The compound exhibited potent inhibitory effects on aldose reductase with submicromolar IC50 values, suggesting potential therapeutic applications in managing diabetes-related complications .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the thiazolidinone structure could enhance inhibitory potency and selectivity against aldose reductase compared to other related enzymes .

Data Table: Enzyme Inhibition Efficacy

| Compound | IC50 (µM) | Selectivity Factor |

|---|---|---|

| (E)-2-(5-(3,4-dimethoxy... | <0.1 | High |

| Epalrestat | 0.5 | Moderate |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Substituent Effects on Bioactivity and Physicochemical Properties

- 3,4-Dimethoxybenzylidene vs. Mono-Methoxy Analogs: The 3,4-dimethoxy group in the target compound increases steric bulk and electron-donating capacity compared to mono-methoxy derivatives (e.g., 2- or 4-methoxy). This may improve binding to hydrophobic enzyme pockets (e.g., kinases or oxidoreductases) but reduce aqueous solubility .

- Methylthio vs. Carboxylic Acid Chains: The 4-(methylthio)butanoic acid substituent introduces a sulfur atom, which may enhance metabolic stability and membrane permeability compared to unmodified carboxylic acid chains in analogs (e.g., CAS 300826-68-0) .

- Benzimidazole vs. Benzylidene Derivatives : Compounds with benzimidazole substituents () exhibit distinct mechanisms, such as intercalation into DNA or inhibition of topoisomerases, whereas benzylidene-based analogs likely target redox or signaling pathways .

Preparation Methods

Nucleophilic Substitution at the Thiazolidinone Nitrogen

The introduction of the 4-(methylthio)butanoic acid side chain requires alkylation of the thiazolidinone nitrogen. A two-step approach is employed:

-

Synthesis of 4-(methylthio)butanoic acid : Adapted from, 2-hydroxy-4-methylthiobutyramide is hydrolyzed in 40% sulfuric acid at 85–95°C for 2 hours, yielding 4-(methylthio)butanoic acid with <1% oligomer content.

-

Alkylation : The thiazolidinone intermediate reacts with 4-bromo-4-(methylthio)butanoic acid in anhydrous tetrahydrofuran (THF) under nitrogen, using potassium carbonate as a base. After 12 hours at 60°C, the alkylated product is isolated in 72% yield.

Direct Coupling via Carbodiimide Chemistry

An alternative pathway utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to couple pre-formed 4-(methylthio)butanoic acid to the thiazolidinone amine. However, this method yields <50% product due to competing hydrolysis of the activated ester intermediate.

Hydrolysis and Purification

Final hydrolysis of protective groups (e.g., tert-butyl esters) is conducted in dilute hydrochloric acid (30–40% w/w) at 80–90°C. The reaction mixture is extracted with methyl ethyl ketone to remove unreacted starting materials, followed by vacuum distillation to isolate the target compound. High-performance liquid chromatography (HPLC) analysis reveals >95% purity, with residual solvent content <0.1%.

Analytical Characterization

Spectroscopic Data

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 178–180°C with no decomposition below 250°C, indicating suitability for long-term storage.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Microwave + glycine | 85 | 98 | 4 min | Rapid, high stereoselectivity |

| Conventional heating | 68 | 92 | 48 min | No specialized equipment |

| EDC coupling | 47 | 89 | 24 hours | Mild conditions |

The microwave-assisted route is optimal for scalability, while the alkylation pathway balances yield and practicality.

Challenges and Optimization

-

Oligomerization : The methylthio group’s nucleophilicity promotes dimerization during alkylation. Adding 2,6-lutidine as a proton sponge reduces this side reaction by 40%.

-

Stereochemical drift : Prolonged heating above 70°C converts 5% of the E-isomer to the Z-form. Cooling the reaction mixture immediately post-irradiation mitigates this issue .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (E)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves condensation of 4-oxo-2-thioxothiazolidine precursors with 3,4-dimethoxybenzaldehyde derivatives under reflux in acetic acid with sodium acetate as a catalyst. Key variables include solvent polarity (e.g., acetic acid vs. DMF), temperature (80–120°C), and stoichiometric ratios. Purification via recrystallization (e.g., acetic acid/water mixtures) or column chromatography is critical for isolating the (E)-isomer. Yield optimization may require Design of Experiments (DoE) to balance competing factors like reaction time and byproduct formation .

Q. Which analytical techniques are most reliable for characterizing the compound’s structure and purity?

- Methodological Answer :

- NMR : Confirms regiochemistry (e.g., benzylidene proton coupling in ¹H NMR) and substitution patterns.

- FT-IR : Validates carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1200 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Verifies molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemical ambiguity, particularly the (E)-configuration of the benzylidene moiety .

Q. What standardized assays are used to evaluate its biological activity (e.g., antimicrobial, anti-inflammatory)?

- Methodological Answer :

- Antimicrobial : Broth microdilution (MIC determination) or disk diffusion against Gram-positive/negative strains.

- Anti-inflammatory : COX-2 inhibition assays or TNF-α/IL-6 ELISA in macrophage models.

- Antioxidant : DPPH radical scavenging or FRAP assays to quantify redox activity.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can researchers address stereochemical challenges (e.g., (E/Z)-isomerism) during synthesis?

- Methodological Answer :

- Use bulky solvents (e.g., DMF) or low temperatures to favor the (E)-isomer via kinetic control.

- Monitor isomer ratios using HPLC with chiral columns or NOESY NMR to detect spatial proximity of substituents.

- Computational modeling (e.g., DFT calculations) can predict thermodynamic stability of isomers under varying conditions .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the thiazolidinone core?

- Methodological Answer :

- Synthesize analogs with modified substituents (e.g., methoxy → ethoxy, methylthio → ethylthio) and compare bioactivity.

- Key structural features to test:

| Substituent Modification | Biological Impact |

|---|---|

| 3,4-Dimethoxybenzylidene | Enhanced solubility vs. aromatic stacking |

| Methylthio group | Metabolic stability and sulfur-mediated interactions |

- Use multivariate analysis to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .

Q. How should conflicting bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be resolved?

- Methodological Answer :

- Assess pharmacokinetic factors: Solubility (via shake-flask method), plasma stability (LC-MS monitoring), and membrane permeability (Caco-2 assays).

- Validate target engagement using SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA).

- Replicate assays under standardized conditions (e.g., pH, serum concentration) to isolate protocol-driven discrepancies .

Q. What computational tools can predict interactions with biological targets (e.g., PPARγ, kinases)?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Glide to model binding to PPARγ’s ligand-binding domain.

- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over time.

- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to predict activity against kinase targets .

Q. How can thermal and oxidative stability be systematically evaluated for long-term storage?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen/air.

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 1–3 months and monitor degradation via HPLC.

- Forced Oxidation : Use H₂O₂ or AIBN to induce radical-mediated degradation, identifying vulnerable sites (e.g., thioxo group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.